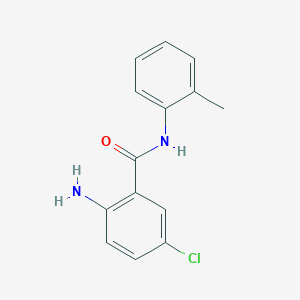

2-amino-5-chloro-N-(2-methylphenyl)benzamide

Overview

Description

The compound "2-amino-5-chloro-N-(2-methylphenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, similar compounds with benzamide structures and chloro-amino substitutions have been synthesized and characterized, indicating the interest in such structures for potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzamide derivatives can vary based on the substituents and the desired product. Paper describes efficient procedures for synthesizing N-(1-alkylamino-2,2-dichloroethyl)benzamides and related compounds. These are synthesized by reacting N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines, yielding high to quantitative yields. However, the synthesis with arylamines or ammonia was unsuccessful, requiring an alternative approach starting from N-(1,2,2,2-tetrachloroethyl)benzamides and subsequent amination and selective monodechlorination. This information suggests that the synthesis of "2-amino-5-chloro-N-(2-methylphenyl)benzamide" might involve similar strategies, possibly starting with a chlorinated benzamide and then introducing the amino and methylphenyl groups through nucleophilic substitution and other synthetic steps.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their chemical properties and biological activity. Paper discusses the characterization of two polymorphs of a related compound, "4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159)," using X-ray powder diffractometry. The study reveals different patterns for the alpha and beta forms, indicating the importance of molecular structure analysis in understanding the physical properties of these compounds. Although the specific molecular structure of "2-amino-5-chloro-N-(2-methylphenyl)benzamide" is not provided, similar analytical techniques could be employed to determine its crystal structure and polymorphism.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring and the amide group. The papers do not provide specific reactions for "2-amino-5-chloro-N-(2-methylphenyl)benzamide," but the synthesis methods and characterizations of similar compounds suggest that such molecules could participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure. Paper provides a detailed analysis of the physical properties of TKS159, including thermal stability and phase transitions, as characterized by thermal analysis and IR spectroscopy. These techniques could also be applied to "2-amino-5-chloro-N-(2-methylphenyl)benzamide" to determine its melting point, thermal stability, and characteristic functional group vibrations, which are essential for understanding its behavior in different environments and potential applications.

Scientific Research Applications

Crystal Structure and Pharmaceutical Research

Crystal Structure Analysis : The benzamide derivatives, including compounds similar to 2-amino-5-chloro-N-(2-methylphenyl)benzamide, have been analyzed for their crystal structures. These studies are crucial for understanding the molecular conformation and intramolecular interactions, which are essential for designing potent pharmaceuticals (Furuya, Iwanami, Takenaka, & Sasada, 1985).

Neuroleptic Drug Design : Benzamide derivatives have been investigated for their potential as neuroleptic drugs. The structural features of these compounds, including 2-amino-5-chloro-N-(2-methylphenyl)benzamide, are explored to establish structure-activity relationships, aiding in the development of drugs with fewer side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Gastroprokinetic Agents

- Synthesis and Evaluation for Gastroprokinetic Activity : Various derivatives of 2-amino-5-chloro-N-(2-methylphenyl)benzamide have been synthesized and evaluated for their gastroprokinetic activity. These studies help in understanding the efficacy of these compounds compared to standard agents like metoclopramide (Kato, Morie, Ohno, Yoshida, Toyokichi Yoshida, & Naruto, 1995).

Serotonin Receptor Agonists

- Design of Serotonin Receptor Agonists : Benzamide derivatives, including 2-amino-5-chloro-N-(2-methylphenyl)benzamide, have been designed as serotonin 4 receptor agonists. The studies focus on their ability to influence gastrointestinal motility, which is vital for developing new treatments for gastrointestinal disorders (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Antibacterial and Antifungal Properties

- Biological Activity Against Bacteria and Fungi : Certain benzamide derivatives have shown significant antibacterial and antifungal activities. The structure and biological activity relationship of these compounds, including those similar to 2-amino-5-chloro-N-(2-methylphenyl)benzamide, are explored for potential therapeutic applications (Vasu, Nirmala, Chopra, Mohan, Saravanan, 2005).

Plant Growth Regulation

- Plant Growth Regulation : The synthesis and activity of benzamides, including compounds structurally related to 2-amino-5-chloro-N-(2-methylphenyl)benzamide, have been studied for their potential as plant growth regulators. These studies are significant in agriculture for controlling plant growth and development (Hatim & Joshi, 2004).

Safety And Hazards

properties

IUPAC Name |

2-amino-5-chloro-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFDDLSXZULOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363163 | |

| Record name | 5K-616S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-chloro-N-(2-methylphenyl)benzamide | |

CAS RN |

4145-15-7 | |

| Record name | 5K-616S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3032653.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3032657.png)

![4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B3032658.png)

![3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine](/img/structure/B3032659.png)

![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenesulfonoyl chloride](/img/structure/B3032660.png)

![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3032663.png)

![2-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B3032673.png)

![6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B3032674.png)